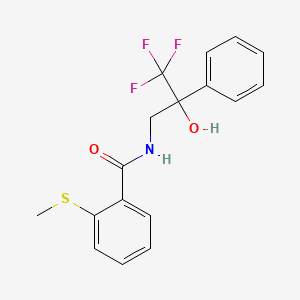

2-(methylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(methylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a benzamide derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Benzamides often serve as building blocks for pharmaceuticals and exhibit a range of properties from antibacterial to anticancer activities .

Synthesis Analysis

Benzamide derivatives are typically synthesized through the reaction of benzoyl chlorides with amines or through the condensation of carboxylic acids with amines in the presence of condensing agents. For example, N,N'-carbonyldi[2(3H)-benzoxazolethione] has been used as a condensing agent for the synthesis of amides . Although the specific synthesis of 2-(methylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is not detailed in the provided papers, similar methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be determined using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation . These methods provide insights into the crystalline structure, molecular geometry, and vibrational frequencies of the compounds. For instance, the molecular structure of a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was analyzed using X-ray diffraction and showed crystallization in a triclinic system .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including halogenation, acylation, and complexation with metals. For example, 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide reacted with different metal ions to form coordination compounds . The reactivity of these compounds can be studied using molecular electrostatic potential surface maps and potential energy surface scans .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as melting points, solubility, and stability, can be characterized using spectroscopic techniques and thermal analysis . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can be calculated using density functional theory . Additionally, the interaction with light and magnetic properties can be studied through UV-Visible and ESR spectroscopy .

Biological Activity

Benzamide derivatives have been evaluated for their biological activities, including anti-cancer, antibacterial, and antifungal properties. For instance, some benzamide-based compounds showed remarkable antiavian influenza virus activity , while others were tested against human colon carcinoma cells and showed significant toxicity . The antibacterial and antifungal activities of these compounds have also been assessed .

Scientific Research Applications

Antipathogenic Activity

Research on thiourea derivatives, which share structural similarities with the target compound, has demonstrated significant antimicrobial properties. These derivatives have been synthesized and characterized, showing notable interaction with bacterial cells both in free and adherent states. The presence of halogen atoms on the N-phenyl substituent of the thiourea moiety, particularly one iodine, bromide, or fluorine, and two or three chloride atoms, has been correlated with significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. This suggests that derivatives of benzamides with specific substituents could have potential applications in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Polymerization and Material Science

The compound's potential utility extends into material science, where similar molecules have been employed in the synthesis of polymers and coordination compounds. Controlled polymerization techniques, such as reversible addition−fragmentation chain transfer (RAFT) polymerization, have utilized acrylamide derivatives for creating homopolymers with specific properties. These studies underline the versatility of such compounds in designing materials with tailored characteristics, from thermal stability to specific biological activities (Mori, Sutoh, & Endo, 2005).

Antiviral and Antimicrobial Properties

Further applications are found in the realm of pharmacology, where benzamide derivatives have been explored for their antiviral and antimicrobial properties. For instance, synthesis routes leading to benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable antiavian influenza virus activity. Such studies highlight the potential of benzamide derivatives in developing new antiviral agents, pointing to a possible research avenue for the compound to explore its efficacy against viral pathogens (Hebishy, Salama, & Elgemeie, 2020).

Anticancer Research

The interaction of similar compounds with metal ions to form coordination compounds has been investigated for their anticancer properties. Such studies involve the synthesis of complexes with specific metal ions and testing their in vitro anticancer activity, suggesting another potential application of the target compound in developing metal-based anticancer agents (Rizk, Emara, & Mahmoud, 2021).

properties

IUPAC Name |

2-methylsulfanyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO2S/c1-24-14-10-6-5-9-13(14)15(22)21-11-16(23,17(18,19)20)12-7-3-2-4-8-12/h2-10,23H,11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEWIIFXRZEJSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2527105.png)

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone](/img/structure/B2527106.png)

![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2527107.png)

![6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527112.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527117.png)

![2-Methoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2527120.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2527124.png)